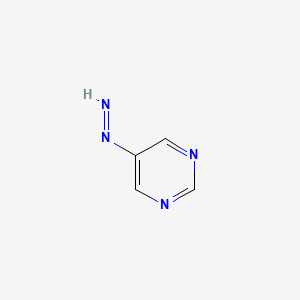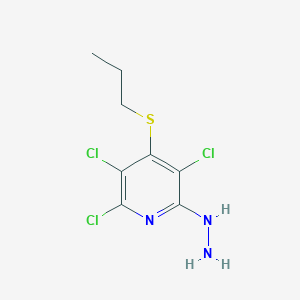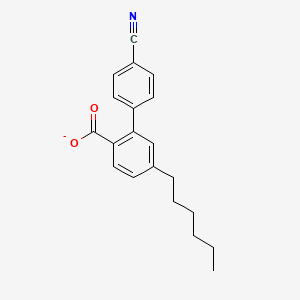
4-Cyanophenyl-4'-hexylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl-4’-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: In industrial settings, the production of 4-Cyanophenyl-4’-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanophenyl-4’-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl-4’-hexylbenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex liquid crystalline materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl-4’-hexylbenzoate is primarily related to its liquid crystalline nature. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. At the molecular level, it interacts with other liquid crystalline molecules to form ordered structures that can modulate light and other electromagnetic waves .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyanophenyl-4’-octylbenzoate
- 4-(Octyloxy)benzoic acid 4-cyanophenyl ester
- 4-(4-Cyanophenoxy)benzoic acid
Comparison: Compared to its analogs, 4-Cyanophenyl-4’-hexylbenzoate has a unique balance of hydrophobic and hydrophilic properties due to its hexyl chain and cyano group. This balance makes it particularly effective in forming stable liquid crystalline phases, which is crucial for its applications in LCDs and other optoelectronic devices .
Eigenschaften
Molekularformel |
C20H20NO2- |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(4-cyanophenyl)-4-hexylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |
InChI-Schlüssel |
RYWWOUOVFDDUJX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
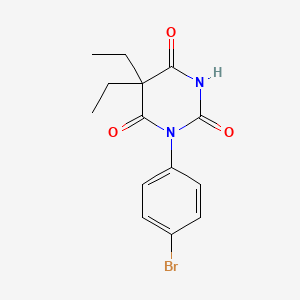

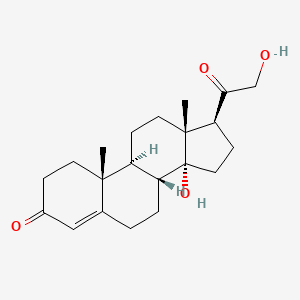
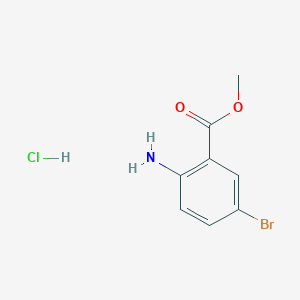

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
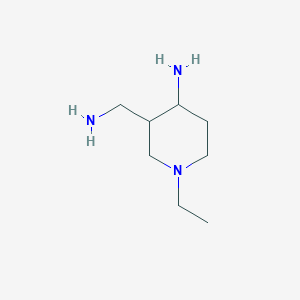
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)


